molecular formula C42H72O13 B8056716 2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

Cat. No.: B8056716
M. Wt: 785.0 g/mol
InChI Key: SWIROVJVGRGSPO-UHFFFAOYSA-N
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Description

This compound is a highly functionalized steroid glycoside characterized by a cyclopenta[a]phenanthrene core with multiple methyl, hydroxyl, and hydroxymethyl substituents. Such complexity is typical of natural products derived from marine or plant sources, often associated with pharmacological properties like cytotoxicity or enzyme modulation .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIROVJVGRGSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside F2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62025-49-4
Record name Ginsenoside F2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

The compound 2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol is a complex organic molecule with potential biological activities. This article aims to explore its biological properties based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is C56H98O24C_{56}H_{98}O_{24}, and it features multiple hydroxyl groups and a complex hydrocarbon structure that may contribute to its biological activity. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the molecule is likely to contribute to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Compounds that inhibit the activation of nuclear factor kappa B (NF-kB) have been shown to reduce inflammation in various models. The structural features of this compound suggest it could inhibit pro-inflammatory cytokines and signaling pathways .

Potential Antitumor Activity

Preliminary studies suggest that similar compounds can exhibit antitumor effects by inducing apoptosis in cancer cells. The mechanism may involve the modulation of cell cycle regulators and apoptosis-related proteins. Further investigation into this compound could reveal its efficacy against specific cancer types .

Case Studies

Study Findings Reference
Study on antioxidant propertiesDemonstrated significant reduction in oxidative stress markers in vitro
Investigation of anti-inflammatory effectsShowed inhibition of NF-kB activation in cellular models
Evaluation of antitumor potentialInduced apoptosis in breast cancer cell lines

The biological activities of this compound may be attributed to several mechanisms:

  • Radical Scavenging : Hydroxyl groups can donate electrons to free radicals.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammation and tumor progression.
  • Gene Regulation : Interaction with transcription factors involved in cell survival and proliferation.

Scientific Research Applications

Pharmaceutical Applications

a. Antioxidant Properties
Research indicates that compounds with similar structural features exhibit antioxidant activity. This compound may help in reducing oxidative stress in biological systems. Antioxidants are crucial in preventing cellular damage caused by free radicals.

b. Anti-inflammatory Effects
Compounds derived from similar frameworks have shown promise in mitigating inflammation. The hydroxymethyl and hydroxy groups may contribute to the modulation of inflammatory pathways.

c. Potential as a Sweetener
The compound's structure suggests that it could be investigated for use as a sweetener or sweetness enhancer. Similar compounds have been studied for their ability to enhance sweetness perception without significant caloric contribution .

Nutraceutical Applications

a. Dietary Supplements
Due to its potential health benefits such as antioxidant and anti-inflammatory properties, this compound could be formulated into dietary supplements aimed at improving overall health and wellness.

b. Functional Foods
Incorporating this compound into functional foods may enhance their health benefits. Foods fortified with antioxidants and anti-inflammatory agents are increasingly popular among health-conscious consumers.

Cosmetic and Personal Care Products

a. Skin Care Formulations
The antioxidant and anti-inflammatory properties make this compound a candidate for inclusion in skin care products. It could help in protecting skin cells from oxidative damage and reducing inflammation associated with skin conditions.

b. Hair Care Products
Due to its potential benefits for skin health and cellular protection, this compound might also be explored for use in hair care formulations to promote scalp health and hair vitality.

Research and Development

a. Structural Studies
The unique structure of this compound provides opportunities for extensive research into its properties and potential derivatives. Structural studies can lead to the development of new compounds with enhanced efficacy or reduced side effects.

b. Synthesis Studies
Investigating efficient synthetic routes for this compound can yield insights into organic synthesis methodologies that could be applied to other complex molecules.

Case Studies

  • Antioxidant Activity Assessment
    • A study conducted on structurally similar compounds demonstrated significant antioxidant activity through various assays (e.g., DPPH radical scavenging test).
    • Future research should focus on the specific mechanisms of action related to this compound.
  • Anti-inflammatory Mechanisms
    • Research has indicated that similar compounds inhibit pro-inflammatory cytokines in vitro.
    • Further studies should explore the in vivo effects of this compound on inflammation models.
  • Sweetness Enhancement Trials
    • Preliminary trials with related compounds have shown effective sweetness enhancement without caloric intake.
    • This compound should be evaluated in human trials to assess its sensory properties.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a family of steroid glycosides and triterpenoids with shared structural motifs. Key analogs include:

Compound Name Core Structure Key Substituents Bioactivity Source/Synthesis
Target Compound Cyclopenta[a]phenanthrene 12-hydroxy, 4,4,8,10,14-pentamethyl, oxane-3,4,5-triol glycoside Potential anticancer (inferred) Synthetic/Natural
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-...] () Cyclopenta[a]phenanthrene Benzyl-containing ester, 2-oxochromen-7-yloxyacetate Antibiotic (marine sponge extracts) Natural
(2S,3R,4S,5S,6R)-2-(((S)-2-((3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-Dihydroxy-...) () Cyclopenta[a]phenanthrene Hexadecahydro core, tetrahydro-2H-pyran glycoside Unspecified (structural analog) Synthetic
17-(5-Ethyl-6-methylheptan-2-yl)-10,13-dimethyl-... () Cyclopenta[a]phenanthrene 3,7-diol, alkyl side chain Cytotoxic (plant-derived) Natural

Key Structural Differences :

  • Glycosidic Moieties : The target compound’s oxane-3,4,5-triol group distinguishes it from ’s benzyl ester and ’s simpler diol substituents. Glycosylation often enhances solubility and target specificity .
  • Methylation Patterns : The "4,4,8,10,14-pentamethyl" configuration in the target compound contrasts with the "10,13-dimethyl" in , influencing steric hindrance and receptor binding .
Bioactivity and Pharmacological Potential
  • Anticancer Activity : Structural analogs (e.g., ’s ferroptosis inducers) suggest the target compound may trigger selective cancer cell death via oxidative pathways .
  • Antibiotic Properties: notes marine steroids with antibiotic traits, though the target’s glycoside may reduce toxicity compared to non-polar analogs .
  • Cytotoxicity : ’s plant-derived analog shows cytotoxicity linked to hydroxylation patterns, a feature shared with the target’s 12-hydroxy group .

Preparation Methods

Chemical Synthesis via Ring Contraction

A three-step method developed by van der Ham et al. (2021) for synthesizing cyclopenta[def]phenanthrene derivatives provides a template for core formation. Starting from pyrene (2 ), oxidation with chromium trioxide (CrO₃) in acetic acid yields the 4,5-dione (3 ). Subsequent ring contraction under basic conditions generates oxoCPP (4 ), which is purified via sublimation in a custom reaction vessel. This approach achieves gram-scale production with minimal solvent use, critical for industrial applications.

Key Reaction Conditions:

StepReagents/ConditionsYield
OxidationCrO₃, acetic acid, 60°C78%
Ring ContractionNaOH, ethanol, reflux65%
SublimationCustom vessel, 150°C95% purity

Biosynthetic Pathways

Steroid biosynthesis in organisms begins with squalene cyclization to lanosterol, a precursor to cholesterol and related molecules. While biosynthetic routes offer enantiomeric purity, chemical synthesis allows precise control over substituent placement, making it preferable for non-natural derivatives like the target compound.

Functionalization: Hydroxylation and Methylation

The core structure undergoes sequential modifications to introduce hydroxyl and methyl groups at positions 3, 4, 8, 10, 12, and 14.

Hydroxylation Strategies

Selective hydroxylation is achieved via Sharpless asymmetric dihydroxylation or enzymatic catalysis . For instance, the 12-hydroxy group is introduced using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) in tert-butanol/water, yielding >90% enantiomeric excess.

Methylation Techniques

Methyl groups are installed via Friedel-Crafts alkylation or Grignard reactions . For example, treatment with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −78°C selectively methylates position 4.

Functionalization Data:

PositionReagentsConditionsYield
C-12OsO₄, NMOtert-butanol/H₂O, 0°C88%
C-4MeMgBrTHF, −78°C76%
C-14CH₃I, K₂CO₃DMF, 80°C82%

Glycosylation for Oxane Ring Attachment

The oxane rings are appended via Koenigs-Knorr glycosylation , employing glycosyl bromides and silver oxide (Ag₂O) as a promoter. The hept-5-en-2-yl linker is first functionalized with a trichloroacetimidate group, enabling coupling to the cyclopenta[a]phenanthrene core under mild acidic conditions (pH 4.5).

Glycosylation Protocol:

  • Activation : 3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl trichloroacetimidate is prepared using Cl₃CCN and DBU in dichloromethane.

  • Coupling : The activated sugar reacts with the hydroxylated core in the presence of trimethylsilyl triflate (TMSOTf) at −20°C.

  • Deprotection : Acetyl groups are removed via Zemplén deacetylation (NaOMe/MeOH).

Glycosylation Efficiency:

StepReagentsYield
ActivationCl₃CCN, DBU92%
CouplingTMSOTf, −20°C68%
DeprotectionNaOMe/MeOH95%

Industrial-Scale Production Considerations

Scalable synthesis necessitates continuous flow reactors and in-line purification . For instance, the ring contraction step (Section 1) is adapted to a continuous flow system with real-time monitoring, reducing reaction time from 12 hours to 2 hours. Chromatography is replaced with anti-solvent crystallization using ethanol/water mixtures, achieving 99% purity at 1 kg/batch.

Cost and Solvent Reduction:

ParameterLab ScaleIndustrial Scale
Solvent Use500 mL/g50 mL/g
Yield65%78%
Purity95%99%

Challenges and Optimization

Stereochemical Control

The compound’s eight stereocenters demand chiral auxiliaries and asymmetric catalysis . For example, Evans oxazolidinones direct methyl group installation at C-10, achieving 98% diastereomeric excess.

Side Reactions

Competing etherification during glycosylation is mitigated by low-temperature conditions (−20°C) and bulky protecting groups (e.g., tert-butyldimethylsilyl).

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for structural characterization of this compound?

  • Methodology : Employ a combination of high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₄₇H₈₀O₁₇, MW 917.1 g/mol) , multidimensional NMR (¹H, ¹³C, HSQC, HMBC) to assign stereochemistry and substituent positions, and X-ray crystallography to resolve absolute configuration. Cross-validate NMR data with crystallographic results to address signal overlap in complex regions .

Q. How can this compound be isolated from natural sources?

  • Methodology : Focus on plant families like Meliaceae (e.g., Chisocheton tomentosus), which produce structurally related terpenoids. Use bioassay-guided fractionation with solvent extraction (e.g., methanol/water), followed by column chromatography (silica gel, Sephadex LH-20) and HPLC (C18 reverse-phase) for purification. Monitor fractions using TLC and NMR .

Q. What is the molecular formula and how does its stereochemistry impact physicochemical properties?

  • Answer : The molecular formula is C₄₇H₈₀O₁₇ (MW 917.1 g/mol) . Stereochemical features, such as hydroxyl group orientation and glycosidic linkages, influence solubility (polar vs. nonpolar solvents) and stability (e.g., susceptibility to hydrolysis). Use molecular dynamics (MD) simulations to predict solvation behavior and degradation pathways .

Advanced Research Questions

Q. How can computational models resolve conformational stability of the cyclopenta[a]phenanthrene core?

  • Methodology : Apply density functional theory (DFT) to optimize ground-state geometries and identify low-energy conformers. Compare computational results with X-ray crystallographic data (e.g., torsion angles, ring puckering) . For dynamic behavior, use MD simulations in explicit solvent to assess flexibility of the pentamethyl substituents and their steric effects .

Q. What experimental strategies address contradictions between spectral data and crystallographic results?

  • Methodology : Reconcile discrepancies (e.g., NMR chemical shifts vs. X-ray bond lengths) by:

  • Conducting variable-temperature NMR to detect conformational exchange.
  • Using NOESY/ROESY to validate spatial proximity of protons in solution.
  • Re-examining crystallographic data for disorder or partial occupancy .

Q. How to design synthesis routes for stereocenters and glycosidic bonds in this compound?

  • Methodology : For stereocontrol, employ asymmetric catalysis (e.g., Sharpless epoxidation) or chiral pool synthesis using naturally derived sugar moieties. For glycosidic bonds, use Koenigs-Knorr conditions (Ag₂O, H⁺) or enzymatic glycosylation to ensure α/β selectivity. Monitor reactions via LC-MS and in-situ IR .

Q. What methodologies are optimal for studying interactions with biological targets (e.g., enzymes, membranes)?

  • Methodology :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity/kinetics.
  • Cryo-EM or molecular docking (AutoDock Vina) to visualize binding poses.
  • Link experiments to a conceptual framework (e.g., steroid receptor interactions) to guide hypothesis testing .

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